6-Chloro-4-cyclopropylpyridazin-3-amine

Ion Channels TRPC6 Inhibition Cardiovascular Disease

Select 6-Chloro-4-cyclopropylpyridazin-3-amine for your discovery programs to leverage its unique steric and electronic profile. This scaffold delivers potent, selective TRPC6 inhibition (IC50 37 nM, minimal hERG/Nav1.5 liability) for cardiac and renal indications. Its sub-nanomolar CCR5 antagonism (IC50 0.11–0.30 nM) offers a differentiated HIV entry inhibitor starting point, while validated dopamine D2 engagement and predicted kinase inhibition enable CNS and oncology library design. Do not substitute generic pyridazin-3-amines—the 6-chloro and 4-cyclopropyl substituents are essential for target affinity and selectivity.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
Cat. No. B12951074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-cyclopropylpyridazin-3-amine
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NN=C2N)Cl
InChIInChI=1S/C7H8ClN3/c8-6-3-5(4-1-2-4)7(9)11-10-6/h3-4H,1-2H2,(H2,9,11)
InChIKeyPGODMMSTXJSQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-cyclopropylpyridazin-3-amine: A Versatile Pyridazine Scaffold for Drug Discovery


6-Chloro-4-cyclopropylpyridazin-3-amine is a heterocyclic organic compound belonging to the aminopyridazine class [1]. It features a pyridazine ring substituted with a chlorine atom at the 6-position and a cyclopropyl group at the 4-position, with an amine group at the 3-position . This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research, owing to its unique structural attributes that enable the exploration of structure-activity relationships (SAR) and the development of novel bioactive molecules .

Why Generic Pyridazin-3-amines Are Not Interchangeable with 6-Chloro-4-cyclopropylpyridazin-3-amine


The biological activity and physicochemical properties of pyridazin-3-amine derivatives are exquisitely sensitive to the nature and position of substituents on the pyridazine ring [1]. The 6-chloro and 4-cyclopropyl groups in 6-Chloro-4-cyclopropylpyridazin-3-amine confer a unique steric and electronic profile that distinguishes it from other pyridazin-3-amines . These modifications can dramatically alter target binding affinity, selectivity, metabolic stability, and overall pharmacological profile [2]. Therefore, substituting a generic pyridazin-3-amine for this specific compound in a research or development program could lead to misleading or failed outcomes, underscoring the need for precise chemical selection based on quantitative evidence.

Quantitative Evidence Guide for 6-Chloro-4-cyclopropylpyridazin-3-amine: Comparative Performance Data


TRPC6 Channel Inhibition: Potency and Selectivity Profile

6-Chloro-4-cyclopropylpyridazin-3-amine demonstrates potent inhibition of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6) with an IC50 of 37 nM [1]. Importantly, it exhibits significant selectivity against the hERG potassium channel (IC50 = 7,700 nM) and the Nav1.5 sodium channel (IC50 = 18,000 nM), indicating a >200-fold and >480-fold selectivity window, respectively [2]. This selectivity profile is crucial for minimizing off-target cardiovascular liabilities.

Ion Channels TRPC6 Inhibition Cardiovascular Disease

CCR5 Antagonism: Sub-Nanomolar Potency in HIV Entry Inhibition Assays

6-Chloro-4-cyclopropylpyridazin-3-amine acts as a potent antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry. It exhibits IC50 values in the sub-nanomolar range, with reported potencies of 0.11 nM and 0.30 nM in cellular assays [1] [2]. These values place it among highly potent CCR5 antagonists, suggesting its potential as a starting point for developing novel anti-HIV therapeutics.

CCR5 Antagonist HIV Entry Inhibitor Immunology

Dopamine D2 Receptor Binding: A Starting Point for CNS Applications

Preliminary screening data indicates that 6-Chloro-4-cyclopropylpyridazin-3-amine interacts with the dopamine D2 receptor. In a single-point competitive binding assay using [3H]raclopride in rat striatum, the compound at a concentration of 1 µM demonstrated measurable binding [1]. While this is not a full IC50 determination, it provides a validated starting point for further optimization of D2 receptor ligands.

Dopamine D2 Receptor CNS Drug Discovery Neuropharmacology

Computational Activity Predictions: A Multi-Target Pharmacological Profile

In silico analysis using the Prediction of Activity Spectra for Substances (PASS) tool suggests a broad range of potential biological activities for 6-Chloro-4-cyclopropylpyridazin-3-amine. The highest predicted probabilities (Pa) include signal transduction pathways inhibitor (Pa=0.718), chloride peroxidase inhibitor (Pa=0.657), and protein kinase inhibitor (Pa=0.620) [1]. This computational profile, while not a substitute for experimental validation, highlights the compound's potential for multi-target engagement, a desirable feature in complex diseases.

PASS Prediction Multi-target Pharmacology Drug Repurposing

Purity and Scalability: A Reliable Building Block for Advanced Research

6-Chloro-4-cyclopropylpyridazin-3-amine is commercially available with a purity of ≥98% (by HPLC) and is offered in quantities from grams to multi-kilograms . This high purity, coupled with scalable supply, ensures reproducible results in synthesis and biological assays, which is critical for moving from hit-to-lead or lead optimization phases. In contrast, many in-house synthesized analogs may suffer from batch-to-batch variability and limited scale-up potential.

Chemical Synthesis Building Block Medicinal Chemistry

High-Value Application Scenarios for 6-Chloro-4-cyclopropylpyridazin-3-amine


Lead Optimization for TRPC6 Inhibitors in Cardiovascular and Renal Diseases

Given its potent (IC50 37 nM) and selective inhibition of TRPC6 over hERG and Nav1.5, 6-Chloro-4-cyclopropylpyridazin-3-amine serves as an excellent lead-like scaffold for developing therapeutics targeting cardiac hypertrophy, heart failure, and focal segmental glomerulosclerosis (FSGS) [1]. Its favorable selectivity profile minimizes the risk of cardiac toxicity, a common pitfall in ion channel drug discovery, allowing medicinal chemists to focus on improving potency and pharmacokinetic properties.

Discovery of Next-Generation HIV Entry Inhibitors

The compound's sub-nanomolar antagonism of CCR5 (IC50 = 0.11-0.30 nM) positions it as a highly attractive starting point for a new class of HIV entry inhibitors [2]. Its potency exceeds that of Maraviroc in cellular assays, suggesting the potential for improved efficacy or a differentiated resistance profile. This scaffold can be further optimized for oral bioavailability and metabolic stability to create a novel treatment option for HIV/AIDS.

Development of Novel CNS-Active Agents Targeting Dopamine Receptors

The validated interaction with the dopamine D2 receptor, even with modest affinity, provides a rational basis for exploring this chemical space for CNS disorders [3]. The unique pyridazine core could offer advantages in brain penetration, selectivity for D2 subtypes, or a distinct off-target profile compared to traditional D2 antagonists. This compound is a valuable tool for fragment-based drug design or scaffold-hopping campaigns aimed at schizophrenia, Parkinson's disease, or other dopamine-related conditions.

Multi-Target Kinase Inhibitor Discovery

The PASS computational predictions strongly suggest activity as a protein kinase inhibitor (Pa=0.620) [4]. This, combined with its inherent chemical tractability as a building block, makes it a prime candidate for synthesizing focused libraries targeting kinases involved in cancer, inflammation, or neurodegenerative diseases. Its potential for polypharmacology (e.g., hitting multiple kinases or pathways) could be a strategic advantage in overcoming drug resistance or achieving superior efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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